![molecular formula C12H13F2N B2822691 [3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287333-74-6](/img/structure/B2822691.png)
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DF-MPJC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, this compound can increase the availability of dopamine in the brain, which can improve cognitive function and reduce symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are areas of the brain involved in cognitive function, reward, and motivation. It has also been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has advantages for lab experiments due to its selective action on the dopamine D3 receptor, which allows for more precise targeting of dopamine release in the brain. However, its limited availability and high cost may pose limitations for some research studies.
Orientations Futures
Future research on [3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine should focus on its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Studies should also investigate the long-term effects of this compound on cognitive function and dopamine release in the brain. Additionally, research should explore the potential use of this compound in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using a multi-step process that involves the reaction of 2,3-difluorophenylacetonitrile with cyclohexylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with formaldehyde to produce this compound.
Applications De Recherche Scientifique
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that this compound has neuroprotective properties and can enhance cognitive function. It has also been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c13-9-3-1-2-8(10(9)14)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOAEBFEGJCNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.